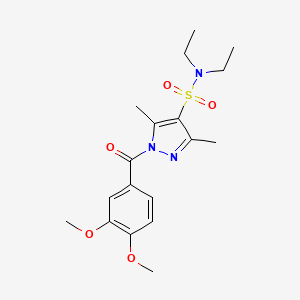
N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as DMPSA, is a sulfonamide derivative that has been widely studied for its potential applications in the field of medicinal chemistry. DMPSA is a potent inhibitor of carbonic anhydrase (CA) enzymes, which are involved in a wide range of physiological processes, including acid-base balance, ion transport, and respiration.
Mechanism of Action
DMPSA inhibits N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide enzymes by binding to the active site of the enzyme and blocking the catalytic activity of the enzyme. This compound enzymes are involved in the reversible hydration of carbon dioxide, which is a key step in many physiological processes. By inhibiting this compound enzymes, DMPSA disrupts these processes and can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
DMPSA has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce intraocular pressure in animal models of glaucoma, which may make it a promising candidate for the treatment of this disease. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
DMPSA has several advantages as a research tool. It is a potent inhibitor of N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide enzymes and has been extensively studied for its potential applications in the field of medicinal chemistry. However, it also has some limitations. It can be toxic at high concentrations, which may limit its use in some experiments. It also has a relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several future directions for research on DMPSA. One area of research is the development of more potent and selective N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide inhibitors. Another area of research is the development of DMPSA derivatives with improved pharmacokinetic properties, such as longer half-lives and reduced toxicity. DMPSA may also be explored as a potential therapeutic agent for a variety of diseases, including glaucoma, epilepsy, and cancer. Finally, DMPSA may be explored as a tool for studying the role of this compound enzymes in physiological processes.
Scientific Research Applications
DMPSA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a wide range of N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide enzymes, including this compound I, II, IV, and IX. This compound inhibitors have been explored as potential therapeutic agents for a variety of diseases, including glaucoma, epilepsy, and cancer. DMPSA has also been shown to exhibit anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N,N-diethyl-1-(2-methoxybenzoyl)-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-6-19(7-2)25(22,23)16-12(3)18-20(13(16)4)17(21)14-10-8-9-11-15(14)24-5/h8-11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYAPWZGSCXYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3201683.png)
![1H-Pyrazole-3-carbonitrile, 5-amino-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B3201691.png)
![1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole](/img/structure/B3201692.png)


![2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B3201711.png)
![[1,2,4]Triazolo[1,5-c]pyrimidine-2-sulfonic acid, 8-fluoro-5-methoxy-](/img/structure/B3201715.png)





